molecular formula C14H11N3O B1300042 2-(吡啶-2-基氨基)喹啉-8-醇 CAS No. 70125-23-4

2-(吡啶-2-基氨基)喹啉-8-醇

货号 B1300042
CAS 编号: 70125-23-4
分子量: 237.26 g/mol
InChI 键: OOARQNZKJHFUSB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 2-(Pyridin-2-ylamino)quinolin-8-ol involves various strategies, including palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and one-step ring-forming reactions to generate central pyridine rings . Additionally, one-pot reactions have been employed to synthesize nickel complexes with N-((pyridin-2-yl)methylene)quinolin-8-amine derivatives, starting from 8-aminoquinolines, 1-(pyridine-2-yl) ketones, and nickel halides . Other synthetic approaches include the generation of N-acyliminium cations through reactions with olefins to produce pyrrolo- and pyrrolidino[1,2-a]quinolin-1-ones , and oxidative cyclization methods to create novel 2-(p-tolyloxy)-3-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)quinoline compounds .

Molecular Structure Analysis

The molecular structures of these quinoline derivatives have been characterized using various techniques. X-ray crystallography has been utilized to determine the structures of 2,6-di(quinolin-8-yl)pyridines and their Ru(II) complexes, revealing intramolecular stacking of quinoline units . Similarly, X-ray diffraction analyses have been conducted on nickel complexes with N-((pyridin-2-yl)methylene)quinolin-8-amine derivatives, showing both dimeric octahedral and monomeric distorted trigonal-bipyramidal geometries . The metal complexes with 2-(pyridin-4-yl)quinoline-4-carboxylic acid have also been structurally characterized, displaying 1D chain structures and 3D configurations .

Chemical Reactions Analysis

The chemical reactivity of these quinoline derivatives is highlighted by their ability to form complexes with various metals. For instance, the synthesized ethane-1,2-diamines can coordinate with metal ions like Mn(II) and Fe(II), and potentially deliver nitric oxide to biological targets upon irradiation . The nickel complexes mentioned earlier are also reactive, showing catalytic activities for ethylene oligomerization when activated by Et2AlCl .

Physical and Chemical Properties Analysis

The physical and chemical properties of these quinoline derivatives are diverse. The luminescent properties of the Ru(II) bistridentate complexes with microsecond lifetimes have been noted . The antibacterial activities of the synthesized 2-(p-tolyloxy)-3-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)quinoline and metal complexes with 2-(pyridin-4-yl)quinoline-4-carboxylic acid have been investigated, with several compounds showing potential . Additionally, the anti-proliferative activity of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones against human cancer cell lines has been demonstrated, with one compound showing significant in vivo anticancer activity .

科学研究应用

荧光化学传感器

Li 等人(2014 年)的一项研究探索了一种由喹啉基和吡啶-2-基甲胺组成的荧光传感器。该传感器对溶液中的 Zn(2+) 表现出选择性和灵敏的荧光增强,在金属离子检测和活细胞成像中具有潜在应用 (Li 等人,2014 年).

抗肿瘤剂

Huang 等人(2013 年)合成了 2-(3-烷基氨基苯基)-6-(吡咯烷-1-基)喹啉-4-酮,对癌细胞系表现出有效的细胞毒活性。一种化合物显示出显着的体内抗肿瘤活性,表明其作为癌症治疗临床试验候选物的潜力 (Huang 等人,2013 年).

乳腺癌的光动力疗法

Zhu 等人(2019 年)报道了形成一种铁 (III) 络合物,该络合物在乳腺癌的光动力疗法 (PDT) 中有应用。该络合物在光照射下对人乳腺癌细胞表现出很高的抗增殖效率 (Zhu 等人,2019 年).

抗卵巢癌活性

Yang 等人(2021 年)合成了新的配体,包括 2-(吡啶-2-基)-5-(喹啉-2-基)-1,3,4-恶二唑,显示出抗卵巢癌活性。这些化合物通过诱导卵巢癌细胞中 ROS 基因表达而发挥作用 (Yang 等人,2021 年).

抗真菌活性

Kouznetsov 等人(2012 年)制备了 2-吡啶基喹啉,并展示了它们对皮肤真菌的活性,包括对白色念珠菌和新隐球菌的有效活性,表明其在抗真菌应用中的潜力 (Kouznetsov 等人,2012 年).

抗菌活性

Oza 等人(2011 年)合成了新的配体,其中含有喹啉-8-醇及其金属杂螯合物,并筛选了它们的体外抗菌活性。这些化合物显示出作为抗菌剂的潜力 (Oza 等人,2011 年).

作用机制

Target of Action

The primary target of the compound 2-(Pyridin-2-ylamino)quinolin-8-ol is the interaction between the urokinase receptor (uPAR) and a5b1-integrin . This interaction is crucial in the progression of cancer growth .

Mode of Action

2-(Pyridin-2-ylamino)quinolin-8-ol disrupts the interaction between uPAR and a5b1-integrin . This disruption blocks the activation of the MAPK-ERK pathway, which is typically initiated by the interaction of uPAR and a5b1-integrin . By inhibiting this pathway, 2-(Pyridin-2-ylamino)quinolin-8-ol forces cancer cells into a state of dormancy .

Biochemical Pathways

The compound 2-(Pyridin-2-ylamino)quinolin-8-ol affects the MAPK-ERK pathway . This pathway is involved in cell proliferation and survival, and its disruption leads to the dormancy of cancer cells . The downstream effects of this disruption include the inhibition of metastasis and tumor growth .

Pharmacokinetics

The compound’s molecular weight is 23726 g/mol , which is within the optimal range for drug-like properties and could suggest good bioavailability.

Result of Action

The action of 2-(Pyridin-2-ylamino)quinolin-8-ol results in the disruption of the uPAR/a5b1-integrin interaction, leading to the blockage of the MAPK-ERK pathway . This disruption forces cancer cells into a state of dormancy, inhibiting tumor growth and metastasis .

Action Environment

It’s worth noting that the interaction between upar and a5b1-integrin, which the compound targets, occurs in cells with high upar expression, a property almost exclusive to cancer cells . This suggests that the compound’s action may be highly specific to the cancerous environment.

属性

IUPAC Name

2-(pyridin-2-ylamino)quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c18-11-5-3-4-10-7-8-13(17-14(10)11)16-12-6-1-2-9-15-12/h1-9,18H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOARQNZKJHFUSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=NC3=C(C=CC=C3O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90362503
Record name 2-(pyridin-2-ylamino)quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70125-23-4
Record name 2-(2-Pyridinylamino)-8-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70125-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(pyridin-2-ylamino)quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyridin-2-ylamino)quinolin-8-ol
Reactant of Route 2
Reactant of Route 2
2-(Pyridin-2-ylamino)quinolin-8-ol
Reactant of Route 3
Reactant of Route 3
2-(Pyridin-2-ylamino)quinolin-8-ol
Reactant of Route 4
Reactant of Route 4
2-(Pyridin-2-ylamino)quinolin-8-ol
Reactant of Route 5
Reactant of Route 5
2-(Pyridin-2-ylamino)quinolin-8-ol
Reactant of Route 6
2-(Pyridin-2-ylamino)quinolin-8-ol

Q & A

Q1: How does 2-(Pyridin-2-ylamino)quinolin-8-ol interact with its target and what are the downstream effects?

A1: 2-(Pyridin-2-ylamino)quinolin-8-ol disrupts the interaction between urokinase receptor (uPAR) and α5β1-integrin []. This interaction is crucial for cancer cell growth and metastasis. By binding to uPAR at the integrin-binding site, the compound prevents the formation of the uPAR/α5β1-integrin complex. This disruption blocks the activation of the MAPK-ERK pathway, a signaling cascade essential for cell proliferation and survival. As a result, cancer cells are forced into a dormant state, inhibiting tumor growth and metastasis [].

Q2: What is known about the in vitro and in vivo efficacy of 2-(Pyridin-2-ylamino)quinolin-8-ol?

A2: The research demonstrates that 2-(Pyridin-2-ylamino)quinolin-8-ol effectively inhibited ERK activation in cellular assays []. Furthermore, in vivo studies using a head and neck carcinoma model showed that the compound inhibited ERK activity and tumor growth, effectively blocking metastasis []. These findings highlight the potential of 2-(Pyridin-2-ylamino)quinolin-8-ol as a promising therapeutic agent for cancer treatment.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。